molecular formula C14H10O6 B8243576 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 41738-72-1

2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No. B8243576
CAS RN: 41738-72-1
M. Wt: 274.22 g/mol
InChI Key: CVWDKBHAUIZWAY-UHFFFAOYSA-N
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Description

2,2’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid is a chemical compound with the linear formula C13H10O4 . It is a solid substance . This compound is part of a class of organic compounds known as hydroxybenzoic acid derivatives, which are compounds containing a hydroxybenzoic acid (or a derivative), characterized by a benzene ring bearing a carboxyl and a hydroxyl group .


Synthesis Analysis

The synthesis of compounds based on the 2,2’-dihydroxy-1,1’-biaryl structure, such as 2,2’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid, has been reported in the literature . These compounds can be readily converted into further derivatives, including examples containing fluorescent groups with potential for use as labeling reagents .


Molecular Structure Analysis

The molecular structure of 2,2’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid can be represented by the InChI string: InChI=1S/C13H10O4/c14-11-7-2-1-4-8(11)9-5-3-6-10(12(9)15)13(16)17/h1-7,14-15H,(H,16,17) . The molecular weight of this compound is 242.2268 .

Scientific Research Applications

Coordination Polymers and Catalytic Properties

  • Biphenyl-dicarboxylate linkers, including 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid derivatives, have been utilized in the synthesis of coordination polymers with varied structures, exhibiting interesting catalytic properties. For instance, a Zn(II)-based coordination polymer showed effectiveness as a recyclable heterogeneous catalyst in the Henry reaction, demonstrating the compound's potential in catalytic applications (Cheng et al., 2022).

Synthesis and Characterization of Polymeric Materials

  • Novel aromatic poly(amide-imide)s have been synthesized using derivatives of 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid, showing excellent thermal stability and solubility in polar aprotic solvents. This indicates the compound's relevance in creating advanced polymeric materials (Banihashemi & Behniafar, 2003).

Molecular Synthesis and Resolution

  • The compound has been used in efficient resolution processes for certain derivatives, indicating its utility in specific molecular synthesis and resolution techniques (Tanaka et al., 2009).

Hemolytic Properties of Derivatives

  • Research into the hemolytic properties of 4,4'-dihydroxybiphenyl derivatives, closely related to 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid, has shown no significant hemolysis, which is crucial for biomedical applications (Zanoza et al., 2016).

Magnetic and Luminescent Properties

  • Studies have explored the magnetic properties of derivatives, revealing insights into their potential application in materials science, particularly in areas related to magnetism and luminescence (Field & Lahti, 2003).

Structural and Thermal Characteristics

  • The compound has been used to synthesize novel disubstituted biphenyl derivatives with significant thermal stability, demonstrating its role in the development of thermally stable materials (Sienkiewicz-Gromiuk et al., 2014).

properties

IUPAC Name

4-(4-carboxy-2-hydroxyphenyl)-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c15-11-5-7(13(17)18)1-3-9(11)10-4-2-8(14(19)20)6-12(10)16/h1-6,15-16H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWDKBHAUIZWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301219964
Record name 2,2′-Dihydroxy[1,1′-biphenyl]-4,4′-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid

CAS RN

41738-72-1
Record name 2,2′-Dihydroxy[1,1′-biphenyl]-4,4′-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41738-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-Dihydroxy[1,1′-biphenyl]-4,4′-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301219964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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